![molecular formula C17H20N2O3S B281794 N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B281794.png)
N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide, also known as TAPSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAPSA is a sulfonamide derivative that has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties.
科学的研究の応用
N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
作用機序
N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of pro-inflammatory cytokines and COX-2 activity. N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins. N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, which are mediators of inflammation. N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide has also been found to reduce pain and fever in animal models.
実験室実験の利点と制限
N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide has several advantages for lab experiments. It is a stable and easily synthesizable compound. N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. However, N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research on N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide. One potential direction is the development of N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential therapeutic applications of N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide in various diseases, such as rheumatoid arthritis, cancer, and Alzheimer's disease. The mechanism of action of N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide needs further investigation to fully understand its anti-inflammatory, analgesic, and antipyretic effects. The safety and toxicity of N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide need to be evaluated in preclinical and clinical studies before its potential use in humans.
合成法
The synthesis of N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide involves the reaction of 4-aminobenzenesulfonamide with 2,4,6-trimethylphenylacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction yields N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide as a white crystalline solid with a melting point of 178-180°C.
特性
分子式 |
C17H20N2O3S |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
N-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C17H20N2O3S/c1-11-9-12(2)17(13(3)10-11)23(21,22)19-16-7-5-15(6-8-16)18-14(4)20/h5-10,19H,1-4H3,(H,18,20) |
InChIキー |
LIBMEMPRGPHTKD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



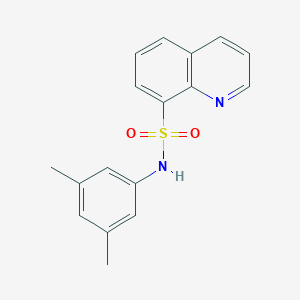
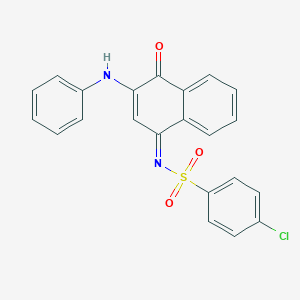
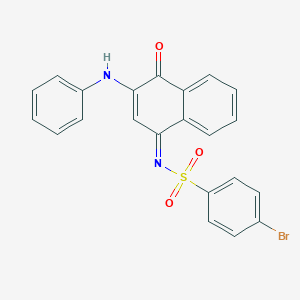
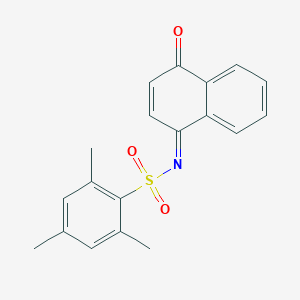
![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B281724.png)
![Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281725.png)
![Ethyl 7-bromo-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281727.png)
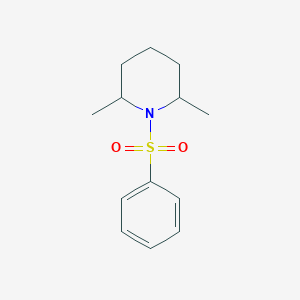

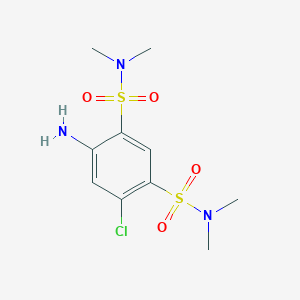
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281736.png)
![4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281737.png)
![Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281738.png)
![4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate](/img/structure/B281740.png)